Ethyl 3-amino-2-hydroxyisonicotinate

Description

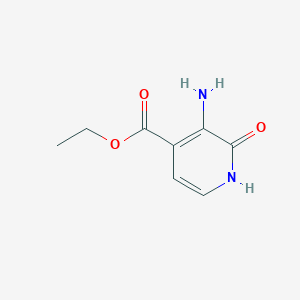

Ethyl 3-amino-2-hydroxyisonicotinate is a substituted isonicotinic acid derivative featuring amino (-NH₂) and hydroxyl (-OH) functional groups at positions 3 and 2 of the pyridine ring, respectively.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 3-amino-2-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-3-4-10-7(11)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) |

InChI Key |

FZYXJBHKEUZEFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-hydroxyisonicotinate typically involves the esterification of isonicotinic acid followed by amination and hydroxylation. One common method includes:

Esterification: Isonicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl isonicotinate.

Amination: The ethyl isonicotinate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions.

Hydroxylation: Finally, the compound undergoes hydroxylation using appropriate oxidizing agents to introduce the hydroxy group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives with the loss of the hydroxy group.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isonicotinates.

Scientific Research Applications

Ethyl 3-amino-2-hydroxyisonicotinate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate (CAS: 18343-02-7) serves as a relevant structural analogue. While both compounds share the ethyl isonicotinate backbone, their substituents differ significantly:

Functional Group Impact

- Polarity and Solubility: The amino and hydroxyl groups in this compound likely enhance polarity compared to the ethoxy-oxoethoxy group in its analogue. This could improve aqueous solubility but reduce lipid membrane permeability.

- Stability: The presence of amino and hydroxyl groups may increase susceptibility to oxidation or hydrolysis under ambient conditions, whereas the ethoxy-oxoethoxy substituent in the analogue may confer greater steric and electronic stability .

Research Findings and Data Limitations

Available Data on Analogues

The analogue ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is commercially available as a research-grade compound (CAS: 18343-02-7) with standardized storage protocols (2–8°C) and a molecular weight of 253.25 g/mol .

Knowledge Gaps for this compound

- Physicochemical Properties : Experimental data on solubility, melting point, and stability are absent.

- Biological Activity: No studies validate its efficacy or toxicity in biological systems.

Biological Activity

Ethyl 3-amino-2-hydroxyisonicotinate (EAHI) is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of EAHI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of an amino group and a hydroxyl group at the 3 and 2 positions, respectively. The molecular formula is , and it exhibits properties typical of amino acids and their derivatives.

Antimicrobial Activity

Research has indicated that EAHI possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.

Antitumor Activity

EAHI has also been evaluated for its antitumor effects. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's IC50 values were determined to be 5.36 µg/mL for MCF-7 and 9.94 µg/mL for HepG2 cells, indicating significant cytotoxicity against these cancer types .

Study on Antimicrobial Effects

A notable study conducted by the Regional Center for Mycology and Biotechnology assessed the antimicrobial activity of EAHI against pathogenic bacteria. Results showed that EAHI exhibited strong inhibitory effects on Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 50 |

| Bacillus subtilis | 10 |

This suggests that EAHI could be developed into an effective antimicrobial agent.

Study on Antitumor Effects

In another study focused on its antitumor properties, EAHI was tested on various cancer cell lines. The findings indicated that EAHI significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.36 |

| HepG2 | 9.94 |

These results highlight EAHI's potential as a chemotherapeutic agent, particularly in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.